molecular formula C13H12BrN5 B2547560 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine CAS No. 2227206-75-7

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine

Cat. No. B2547560
CAS RN: 2227206-75-7
M. Wt: 318.178
InChI Key: UFSPIVYMZNOSHE-UHFFFAOYSA-N
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Description

7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family of compounds and has been shown to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

A series of 2,4-disubstituted quinazolines, synthesized through an analog design approach, demonstrated significant in vitro anticancer activity against various cancer cell lines, including human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma. One compound, in particular, showed significant anticancer activity against the human adenocarcinoma cell line (V Pujar Gurubasavaraj & Ali Syed Moshin, 2020).

Antimicrobial Activity

Novel substituted quinazoline derivatives displayed potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as against fungal pathogens. The evaluation revealed that most of the compounds exhibited potent antibacterial and antifungal activities, outperforming standard drugs (P. Chaitanya, G. Ravi, S. Damodhar, & Ravinder Nath ANISETTI, 2018).

EGFR Inhibition for Targeted Anticancer Therapy

The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines and their evaluation as EGFR inhibitors identified compounds with superior EGFR inhibitory activity. These compounds were further screened for cytotoxicity against human cancer cell lines, showing potent activity and highlighting their potential as targeted anticancer agents (Heba Abdelrasheed Allam et al., 2020).

Antimalarial Drug Leads

Extensive research on 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity led to the identification of promising drug leads, showcasing high antimalarial activity and representing a significant step forward in the quest for potent antimalarial drugs (Yuki Mizukawa et al., 2021).

Novel Synthesis Methods

Innovative synthetic methods have been developed for the preparation of quinazoline derivatives. For instance, microwave-assisted synthesis techniques have streamlined the production of various quinazoline compounds, demonstrating the versatility and potential of quinazolines in medicinal chemistry (Ju-hua Peng et al., 2009).

properties

IUPAC Name

7-bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5/c1-8-12(7-19(2)18-8)17-13-15-6-9-3-4-10(14)5-11(9)16-13/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPIVYMZNOSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C3C=CC(=CC3=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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